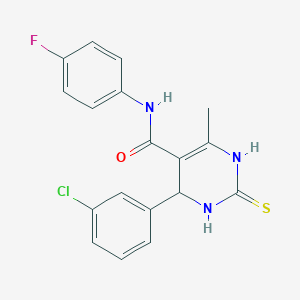![molecular formula C28H30N4O7 B2794496 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-25-1](/img/no-structure.png)
3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinazolinone moiety would likely contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-pi stacking interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A significant aspect of research on this compound revolves around synthetic routes to create benzofused medium-sized heterocycles, exploring cyanogen-bromide-mediated reactions under solvolytic conditions. This methodology facilitates the generation of medium-ring cyanamide derivatives, showcasing the versatility of synthetic approaches in accessing complex heterocyclic structures (Bremner et al., 1986).
Studies on the cyclization of cyanamides with various nucleophiles have led to the synthesis of 2-amino-3,4-dihydroquinazolin-4-one and other quinazoline derivatives, underscoring the utility of cyanamides in constructing quinazoline frameworks. This approach is instrumental in generating novel heterocyclic compounds with potential biological activities (Shikhaliev et al., 2008).
Biological Activities and Applications
The synthesis of novel thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities represent a crucial application in medicinal chemistry. Such studies aim to develop new therapeutic agents by exploring the biological effects of quinazoline derivatives, highlighting their potential in treating convulsive disorders and infections (Rajasekaran et al., 2013).
Research into the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones demonstrates the compound's relevance in cancer research. The identification of derivatives with significant broad-spectrum antitumor activity illustrates the therapeutic potential of quinazoline derivatives, underscoring their importance in developing novel anticancer drugs (Al-Suwaidan et al., 2016).
Eigenschaften
CAS-Nummer |
899788-25-1 |
|---|---|
Molekularformel |
C28H30N4O7 |
Molekulargewicht |
534.569 |
IUPAC-Name |
3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33) |
InChI-Schlüssel |
AKWKAYBEQDHSNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



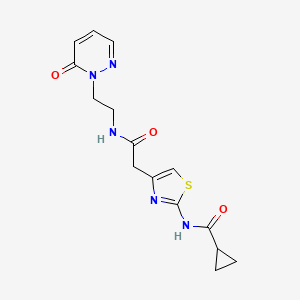
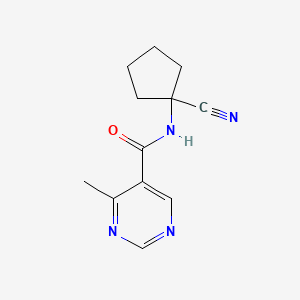
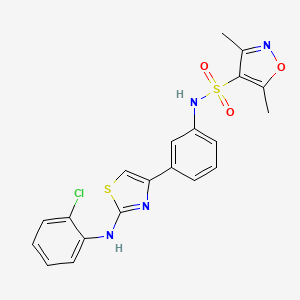
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)


![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)
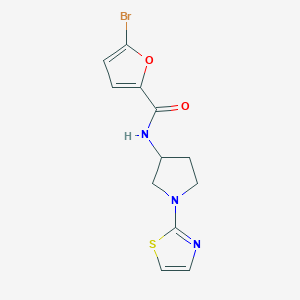
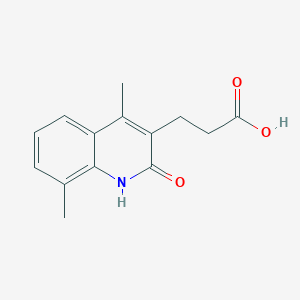
![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)
![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)
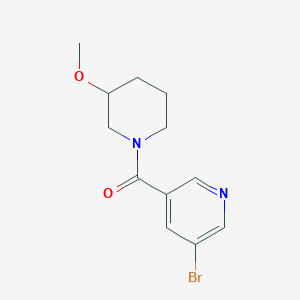
![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)
